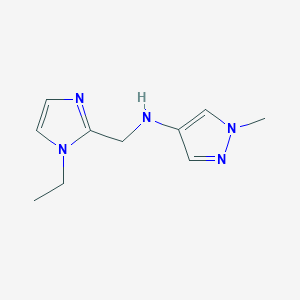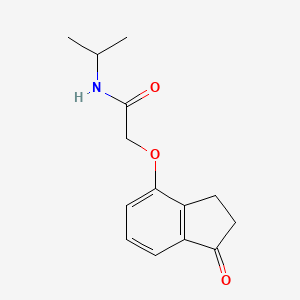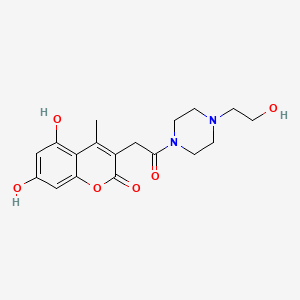
5,7-dihydroxy-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dihydroxy-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4-methyl-2H-chromen-2-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 5,7-dihydroxy-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4-methyl-2H-chromen-2-one involves multiple steps. One common synthetic route includes the use of medium pressure column chromatography (MPCC) to isolate the compound from natural sources such as Parastrephia quadrangularis
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5,7-dihydroxy-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound’s biological activities, such as antioxidant and antimicrobial properties, are of interest.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory and anticancer agent.
Industry: It may be used in the development of new pharmaceuticals and other industrial products
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. Specific molecular targets and pathways involved are still under investigation and may vary depending on the biological context .
Comparación Con Compuestos Similares
Similar compounds include other flavonoids such as quercetin, kaempferol, and luteolin. Compared to these compounds, 5,7-dihydroxy-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4-methyl-2H-chromen-2-one has unique structural features that may contribute to its distinct biological activities. For example, the presence of the piperazine ring and hydroxyethyl group may enhance its solubility and bioavailability .
Propiedades
Fórmula molecular |
C18H22N2O6 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
5,7-dihydroxy-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-4-methylchromen-2-one |
InChI |
InChI=1S/C18H22N2O6/c1-11-13(10-16(24)20-4-2-19(3-5-20)6-7-21)18(25)26-15-9-12(22)8-14(23)17(11)15/h8-9,21-23H,2-7,10H2,1H3 |
Clave InChI |
DGARCRWEOXGMRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)CC(=O)N3CCN(CC3)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


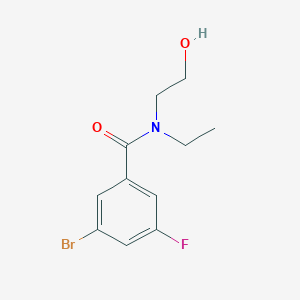


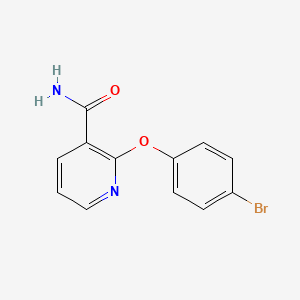
![2-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14898111.png)

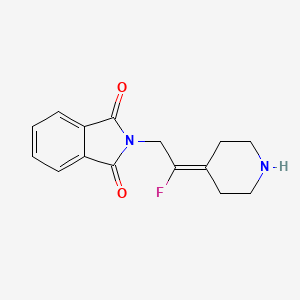
![2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14898134.png)
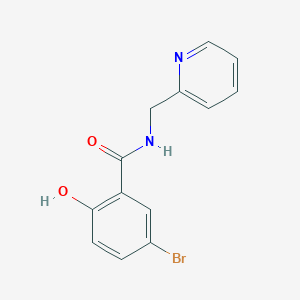
![2-tert-Butyl 4-methyl 6-chloro-1-oxo-1H-pyrrolo[3,4-c]pyridine-2,4(3H)-dicarboxylate](/img/structure/B14898143.png)
